4-Fluoro-2-morpholinoaniline
Overview
Description
4-Fluoro-2-morpholinoaniline, also known as FMFA, is an organic compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 g/mol . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .
Physical And Chemical Properties Analysis
4-Fluoro-2-morpholinoaniline is a solid substance . It should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Activity
4-Fluoro-2-morpholinoaniline and its derivatives demonstrate significant antimicrobial activity. For example, sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline, a related compound, have shown potent antimicrobial activity, especially against fungi (Janakiramudu et al., 2017). Similarly, fluorinated benzothiazolo imidazole compounds, synthesized from 4-fluoro-3-chloroanilline, displayed promising anti-microbial properties (Sathe et al., 2011).
Electrochemical Synthesis
The electrochemical oxidation of 4-morpholinoaniline, a similar compound to 4-Fluoro-2-morpholinoaniline, has been explored for synthesizing new compounds. This method offers an environmentally friendly and efficient approach for the synthesis of 4-morpholinoaniline derivatives (Esmaili & Nematollahi, 2011). Additionally, a green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been reported, highlighting the potential for sustainable and innovative synthesis methods in this field (Nematollahi & Esmaili, 2010).
Biological Activity in Drug Development
Compounds derived from 4-Fluoro-2-morpholinoaniline have been studied for various biological activities. For instance, a synthesized compound with a 4-Fluoro-2-morpholinoaniline structure was evaluated for its anti-tuberculosis and antimicrobial activities, showing significant potential in drug development (Mamatha S.V et al., 2019). Another example is the synthesis of novel inhibitors of hepatitis B using a 4-fluoro-3-(morpholinosulfonyl) structure, demonstrating in vitro nanomolar inhibitory activity against HBV (Ivachtchenko et al., 2019).
Safety And Hazards
The safety information for 4-Fluoro-2-morpholinoaniline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-fluoro-2-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCCLABFZZQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-morpholinoaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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